molecular formula C6H9F3O2S B6178560 methyl 4-[(trifluoromethyl)sulfanyl]butanoate CAS No. 1001079-07-7

methyl 4-[(trifluoromethyl)sulfanyl]butanoate

Cat. No. B6178560
CAS RN: 1001079-07-7
M. Wt: 202.2
InChI Key:
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Description

Methyl 4-[(trifluoromethyl)sulfanyl]butanoate, also known as 4-trifluoromethylsulfanylbutyl methyl ester, is an organosulfur compound with the molecular formula C6H9F3O2S. It is a colorless liquid that has a pungent odor and is soluble in organic solvents. It is used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a pharmaceutical intermediate.

Mechanism of Action

Methyl 4-[(trifluoromethyl)sulfanyl]butanoate acts as a catalyst in the synthesis of organic compounds, as it is able to activate the starting material and facilitate the formation of the desired product. It is also able to form strong complexes with transition metals, which can further increase the reactivity of the starting material.
Biochemical and Physiological Effects
Methyl 4-[(trifluoromethyl)sulfanyl]butanoate has been studied for its potential biochemical and physiological effects. It has been found to inhibit the activity of the enzyme 5-alpha-reductase, which is involved in the metabolism of testosterone. In addition, it has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

Methyl 4-[(trifluoromethyl)sulfanyl]butanoate has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and can be easily obtained from chemical suppliers. It is also a stable compound, making it suitable for long-term storage. However, it is a highly volatile compound and should be handled with care.

Future Directions

Methyl 4-[(trifluoromethyl)sulfanyl]butanoate has potential applications in the field of drug discovery and development. It could be used as a starting material for the synthesis of novel compounds with potential therapeutic effects. In addition, it could be used as a catalyst in the synthesis of organic compounds with potential pharmaceutical applications. Furthermore, further research could be conducted on its biochemical and physiological effects, as well as its potential toxicity.

Synthesis Methods

Methyl 4-[(trifluoromethyl)sulfanyl]butanoate can be synthesized through two main routes. The first route involves the reaction of methyl 4-bromobutanoate with trifluoromethanesulfonyl chloride in the presence of triethylamine. The second route involves the reaction of 4-bromobutyric acid and trifluoromethanesulfonyl chloride in the presence of sodium bicarbonate.

Scientific Research Applications

Methyl 4-[(trifluoromethyl)sulfanyl]butanoate has been studied for its potential applications in scientific research. It has been used as a reagent for the synthesis of various organic compounds, such as 2-aryl-3-trifluoromethyl-4-sulfanylbutanoates, 2-aryl-3-trifluoromethyl-4-sulfanylbutanamides, and 2-aryl-3-trifluoromethyl-4-sulfanylbutenamides. It has also been used as a catalyst in the synthesis of 1,2,3-trisubstituted indolines from aryl alkyl ketones or aryl alkenes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-[(trifluoromethyl)sulfanyl]butanoate involves the reaction of 4-bromobutanoic acid with trifluoromethanesulfenyl chloride, followed by esterification with methanol.", "Starting Materials": [ "4-bromobutanoic acid", "trifluoromethanesulfenyl chloride", "methanol" ], "Reaction": [ "Step 1: 4-bromobutanoic acid is reacted with trifluoromethanesulfenyl chloride in the presence of a base such as triethylamine to form methyl 4-[(trifluoromethyl)sulfanyl]butanoate.", "Step 2: The resulting product is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield the final product, methyl 4-[(trifluoromethyl)sulfanyl]butanoate." ] }

CAS RN

1001079-07-7

Product Name

methyl 4-[(trifluoromethyl)sulfanyl]butanoate

Molecular Formula

C6H9F3O2S

Molecular Weight

202.2

Purity

95

Origin of Product

United States

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